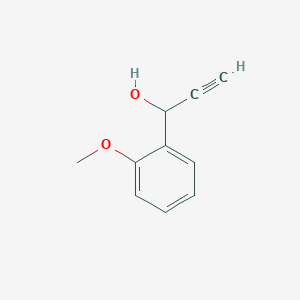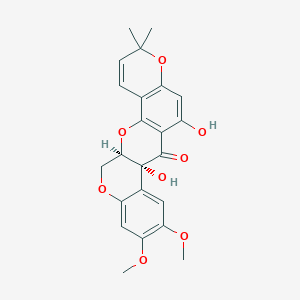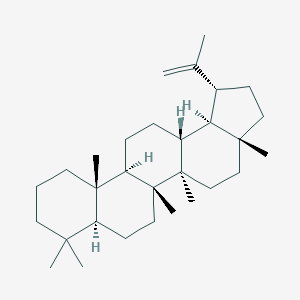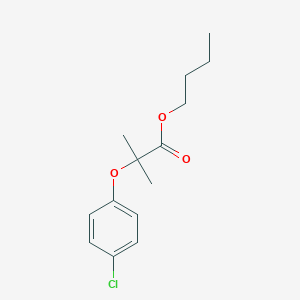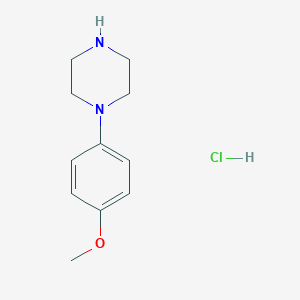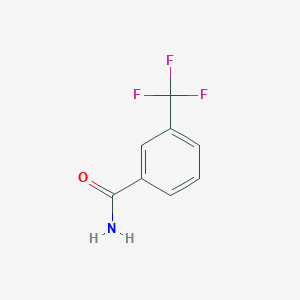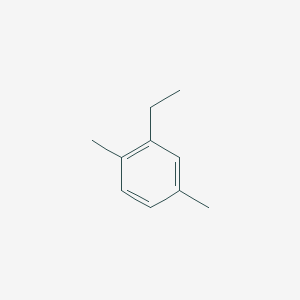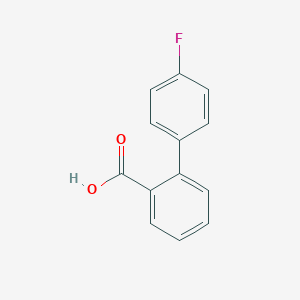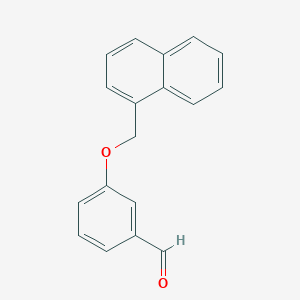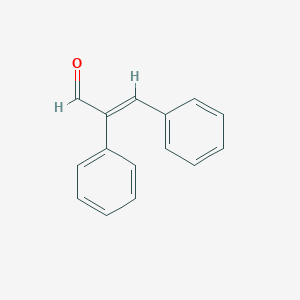
(E)-2,3-diphenylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-diphenylprop-2-enal, also known as benzaldehyde chalcone, is a chalcone derivative that has gained significant attention in the field of medicinal chemistry due to its various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of (E)-2,3-diphenylprop-2-enal involves its ability to regulate various signaling pathways in the body. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, (E)-2,3-diphenylprop-2-enal induces apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
Effets Biochimiques Et Physiologiques
(E)-2,3-diphenylprop-2-enal has various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, (E)-2,3-diphenylprop-2-enal has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2,3-diphenylprop-2-enal in lab experiments include its easy synthesis, high yield, and various biological activities. However, the limitations of using (E)-2,3-diphenylprop-2-enal in lab experiments include its low solubility in water, which limits its bioavailability, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on (E)-2,3-diphenylprop-2-enal. One of the most significant directions is the development of (E)-2,3-diphenylprop-2-enal as a potential anticancer agent. Further studies are required to investigate the mechanism of action of (E)-2,3-diphenylprop-2-enal in cancer cells and its potential as a chemotherapeutic agent. Additionally, the potential of (E)-2,3-diphenylprop-2-enal as an antioxidant and anti-inflammatory agent needs to be further explored. Furthermore, the development of novel formulations and delivery systems for (E)-2,3-diphenylprop-2-enal could improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of (E)-2,3-diphenylprop-2-enal can be achieved by the Claisen-Schmidt condensation reaction between (E)-2,3-diphenylprop-2-enal and acetophenone in the presence of a base such as potassium hydroxide. The reaction yields (E)-2,3-diphenylprop-2-enal as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
(E)-2,3-diphenylprop-2-enal has been extensively studied for its various biological activities. One of the most significant applications of (E)-2,3-diphenylprop-2-enal is its potential as an anticancer agent. Studies have shown that (E)-2,3-diphenylprop-2-enal inhibits the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Propriétés
IUPAC Name |
(E)-2,3-diphenylprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVONCAJVKBEGI-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-diphenylprop-2-enal | |
CAS RN |
13702-35-7, 1755-47-1 |
Source


|
| Record name | Benzeneacetaldehyde, alpha-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003106633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

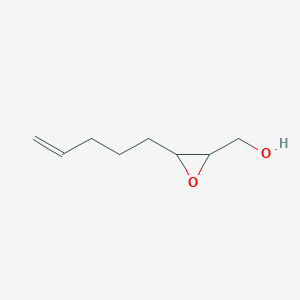
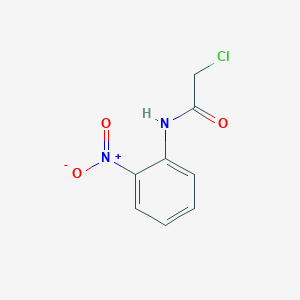
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
